molecular formula C23H26N2O4S B2700311 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate CAS No. 851127-13-4

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate

Cat. No.: B2700311
CAS No.: 851127-13-4
M. Wt: 426.53
InChI Key: JEJRSCFSGWLODJ-UHFFFAOYSA-N
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Description

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with tert-butyl, methyl, and phenylsulfanyl groups, as well as a benzoate ester moiety with dimethoxy substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate typically involves multi-step organic reactionsThe final step involves esterification with 2,4-dimethoxybenzoic acid .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester moiety, converting it to the corresponding alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules through various chemical transformations.

Biology: In biological research, the compound’s potential biological activity is explored, including its interactions with enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: In industrial applications, the compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    2-tert-Butyl-4-methylphenol: Known for its antioxidant properties.

    2,4-Di-tert-butylphenol: Used as a stabilizer in plastics and rubber.

    2,6-Di-tert-butyl-4-methylphenol: Commonly used as an antioxidant in food and cosmetics.

Uniqueness: 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate is unique due to its combination of a pyrazole ring with diverse substituents and a benzoate ester moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate is a complex organic compound from the pyrazole family, characterized by its unique structural features. This compound has gained attention due to its potential biological activities, which include anti-inflammatory, analgesic, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Structural Characteristics

The molecular formula of this compound is C22H24N2O3SC_{22}H_{24}N_{2}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • tert-butyl Group : A bulky substituent that may enhance lipophilicity.
  • Phenylsulfanyl Moiety : Suggests potential interactions with biological targets through hydrophobic interactions.
  • Dimethoxybenzoate Group : May influence solubility and biological activity.

These structural components are expected to contribute to the compound's diverse biological activities.

Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives often exhibit significant anti-inflammatory and analgesic effects. For instance, compounds with similar structures have been reported to interact with serotonin receptors, which could be beneficial in treating mood disorders and pain management .

In a study assessing the structure-activity relationship of pyrazole derivatives, it was found that modifications on the pyrazole ring could enhance their potency as TRPV1 antagonists—receptors known to play a role in pain sensation . This suggests that this compound may also possess similar analgesic properties.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely documented. The unique combination of functional groups in this compound may allow it to modulate various signaling pathways involved in cancer progression. For example, compounds with similar structures have demonstrated activity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

The mechanism by which this compound exerts its biological effects may involve:

  • Receptor Interaction : Binding to specific receptors such as TRPV1 or serotonin receptors.
  • Enzyme Modulation : Inhibiting enzymes involved in inflammatory pathways or cancer cell proliferation.

The phenylsulfanyl group can enhance interactions with target proteins through hydrophobic forces, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions .

Comparative Biological Activity

Compound NameStructureBiological ActivityUnique Features
This compound![Structure](https://via

Properties

IUPAC Name

(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 2,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-15-20(30-17-10-8-7-9-11-17)21(25(24-15)23(2,3)4)29-22(26)18-13-12-16(27-5)14-19(18)28-6/h7-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJRSCFSGWLODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=C(C=C(C=C3)OC)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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